molecular formula C7H9Cl2NS B1434899 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride CAS No. 1993278-31-1

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride

Cat. No. B1434899
CAS RN: 1993278-31-1
M. Wt: 210.12 g/mol
InChI Key: WACMUXOASWBHRJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride, also known as 2-CMCTH, is an organic compound with a molecular weight of 215.64 g/mol. It is a white powder that is soluble in water and is used in several scientific research applications. 2-CMCTH has been studied for its biochemical and physiological effects, and is often used in laboratory experiments.

Scientific Research Applications

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride is a derivative of the thiazole heterocycle, which has been extensively explored in various scientific research areas. Thiazole and its derivatives are known for their broad spectrum of biological and chemical applications, including their role as key scaffolds in the development of pharmaceuticals, agrochemicals, and materials science.

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been investigated for their potential therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities. Their versatility is attributed to the thiazole ring, which serves as a crucial component in medicinal chemistry, enabling the design of compounds with specific enzyme targets. The development of thiazole derivatives aims at enhancing therapeutic effects while minimizing side effects. This has led to the identification of numerous compounds with promising biological activities, highlighting the significance of thiazole derivatives in drug discovery and development (Leoni et al., 2014) (Leoni et al., 2014).

Synthetic Methodologies and Chemical Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These compounds exhibit a wide range of chemical and biological properties, making them valuable in various scientific fields. The synthesis techniques for these derivatives involve different methods, including the use of metallic derivatives and phosphorus halides. The diverse chemical properties of these compounds, such as phosphorus residue modification reactions and recyclization reactions, provide a foundation for the development of novel compounds with potential industrial and pharmaceutical applications (Abdurakhmanova et al., 2018).

Antibacterial and Antitumor Potential

Research on thiazole derivatives has also highlighted their significant antibacterial and antitumor potential. These compounds have been shown to exhibit potent activity against various bacteria and cancer cells, underscoring their importance in the development of new therapeutic agents. The structural modification of thiazole derivatives enables the optimization of their biological activities, making them promising candidates for addressing global health challenges related to bacterial infections and cancer (Mohanty et al., 2021).

properties

IUPAC Name

2-(chloromethyl)-4-cyclopropyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS.ClH/c8-3-7-9-6(4-10-7)5-1-2-5;/h4-5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMUXOASWBHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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